Methyl isovalerate

描述

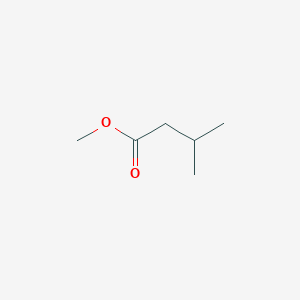

Structure

3D Structure

属性

IUPAC Name |

methyl 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAGVSWESNCJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Record name | METHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060300 |

Source

|

| Record name | Butanoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour |

Source

|

| Record name | METHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 115.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Methyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble water |

Source

|

| Record name | Methyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.852-0.857 |

Source

|

| Record name | Methyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

556-24-1 |

Source

|

| Record name | METHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS4788198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl isovalerate (also known as methyl 3-methylbutanoate). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

This compound is a fatty acid ester with the chemical formula C₆H₁₂O₂.[1] It presents as a colorless liquid with a characteristic fruity odor, often described as apple-like.[1][2] This compound is found naturally in various fruits, including apples, strawberries, and pineapples.[3] It is less dense than water and is insoluble or sparingly soluble in water, but miscible with organic solvents like alcohol and ether.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [4][5] |

| CAS Number | 556-24-1 | [4] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Fruity, apple-like | [1][2] |

| Boiling Point | 114-117 °C | [5] |

| Density | 0.881 g/mL at 20-25 °C | [5] |

| Flash Point | 14.4 °C (57.9 °F) - closed cup | |

| Solubility in Water | Insoluble / Sparingly soluble | [2][4] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [5] |

| Refractive Index | n20/D 1.393 | |

| Vapor Density | Heavier than air | [3][4] |

Reactivity and Stability

This compound is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[6][7] It is generally stable under normal conditions.[8]

-

Reactivity Profile : As an ester, this compound reacts with acids, liberating heat along with alcohols and acids.[4][6] Vigorous, exothermic reactions can occur with strong oxidizing acids.[4][6] Interaction with caustic solutions also generates heat.[3][4] Mixing with alkali metals and hydrides can produce flammable hydrogen gas.[4][6]

-

Conditions to Avoid : Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[7][8] Direct sunlight and extreme temperatures should also be avoided.[7]

-

Incompatible Materials : It is incompatible with strong acids, strong bases, and reducing agents.[7][8]

-

Hazardous Decomposition Products : When heated to decomposition, it can emit acrid smoke and fumes.[2] Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data References for this compound

| Spectroscopic Technique | Availability | Source(s) |

| Infrared (IR) Spectrum | Data available | [9] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data available | [4][9] |

| Mass Spectrometry (MS) | Data available (electron ionization) |

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

The most common method for preparing this compound is the Fischer esterification of isovaleric acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄).[3]

Objective: To synthesize this compound from isovaleric acid and methanol.

Materials:

-

Isovaleric acid ((CH₃)₂CHCH₂COOH)

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isovaleric acid and an excess of methanol (typically a 2:1 to 3:1 molar ratio of methanol to acid).

-

Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isovaleric acid. Vent the separatory funnel frequently to release the CO₂ gas produced. Finally, wash with brine (saturated NaCl solution).

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. Purify the crude this compound by fractional distillation.[3] Collect the fraction boiling at approximately 114-117 °C.[5]

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods (IR, NMR) and GC analysis.

Visualizations

Caption: Fischer esterification synthesis of this compound.

Caption: General workflow for synthesis and purification.

References

- 1. CAS 556-24-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 556-24-1 [m.chemicalbook.com]

- 4. This compound | C6H12O2 | CID 11160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. synerzine.com [synerzine.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. This compound(556-24-1) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate, also known as methyl 3-methylbutanoate, is an organic ester with a characteristic fruity, apple-like aroma.[1] Its chemical formula is C6H12O2.[2] This compound is of significant interest in various scientific and industrial fields, including its use as a flavoring agent in the food industry and as a fragrance component in cosmetics.[2] In the pharmaceutical sector, related esters are investigated for their potential therapeutic applications. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, and analytical characterization.

Chemical Structure and Identification

The unique properties and reactivity of this compound are a direct result of its molecular structure.

CAS Number: 556-24-1[3][4][5][6][7]

Molecular Structure:

A logical diagram for the identification of this compound based on its chemical identifiers is presented below.

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 116.16 g/mol | [3][4][6] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, apple-like | [1] |

| Boiling Point | 114-117 °C | [3][4] |

| Density | 0.881 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.393 | [3] |

| Flash Point | 14.4 °C (closed cup) | [3] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether. | [2][4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isovaleric acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is driven to completion by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (5% aqueous solution)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine isovaleric acid and an excess of methanol (e.g., a 3 to 5-fold molar excess).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by simple distillation, collecting the fraction that boils in the range of 114-117 °C.

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

Spectroscopic Analysis

4.2.1 Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, a neat sample of this compound can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Expected Absorptions: The IR spectrum of this compound will show characteristic peaks for the ester functional group. A strong C=O stretching absorption is expected around 1740 cm-1. C-O stretching absorptions will appear in the 1300-1000 cm-1 region. C-H stretching from the alkyl groups will be observed just below 3000 cm-1.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), and transferred to an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include a singlet for the methoxy (B1213986) protons (-OCH3), and multiplets for the protons of the isobutyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (around 170 ppm). The methoxy carbon and the carbons of the isobutyl group will appear in the upfield region.

4.2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z 116). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH3) and McLafferty rearrangement.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[8][9] It may cause skin and eye irritation.[8] It is important to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8] Store in a cool, dry, and well-ventilated area away from sources of ignition.[9]

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a thorough risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

- 1. jeol.com [jeol.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. homework.study.com [homework.study.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C6H12O2 | CID 11160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Methyl 3-methylbutanoate (FDB001325) - FooDB [foodb.ca]

natural occurrence of methyl isovalerate in fruits

An In-Depth Technical Guide on the Natural Occurrence of Methyl Isovalerate in Fruits

Introduction

This compound, also known as methyl 3-methylbutanoate, is a volatile organic compound and a significant contributor to the aroma profile of many fruits. It is characterized by a powerful, pungent, and fruity aroma, often described as apple-like or pineapple-like. As a fatty acid ester, it belongs to a class of compounds crucial for the characteristic flavor and consumer acceptance of fruit. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and standard analytical methodologies for this compound in fruits, intended for researchers, scientists, and professionals in drug development and food science.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits. While it is a known contributor to fruit aroma, comprehensive quantitative data across different species and cultivars is often embedded within broader volatile profile studies, which may focus on more dominant esters. Its presence has been confirmed in the fruits listed below.

Table 1: Documented Occurrence of this compound in Various Fruits

| Fruit | Cultivar/Variety | Method of Detection | Reference(s) |

| Strawberry | 'Sulhyang' | SPME-GC-MS | [1] |

| Pineapple | General | GC-Olfactometry, GC-MS | [2][3] |

| Apple | General | Not Specified | |

| Banana | General | Not Specified | |

| Blueberry | General | Not Specified | |

| Melon | General | Not Specified | |

| Nectarine | General | Not Specified | |

| Orange | Juice of some varieties | Not Specified | |

| Cape Gooseberry | General | Not Specified |

Note: In some analyses of pineapple, methyl 3-methylbutanoate (isovalerate) is grouped with its isomer, methyl 2-methylbutanoate, making distinct quantification challenging without specific standards.[2][3]

Biosynthesis of this compound in Fruits

The biosynthesis of this compound in plants is a multi-step process primarily originating from the catabolism of the branched-chain amino acid L-leucine. The final step involves an esterification reaction catalyzed by an alcohol acyltransferase (AAT) enzyme.

The key precursor, isovaleryl-CoA, is synthesized through the following enzymatic steps:

-

Transamination: L-leucine is converted to α-ketoisocaproate (ketoleucine) by a branched-chain amino acid (BCAA) aminotransferase.[4][5]

-

Oxidative Decarboxylation: The resulting α-ketoisocaproate undergoes oxidative decarboxylation to form isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[4][5][6]

-

Esterification: Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the isovaleryl group from isovaleryl-CoA to methanol, forming this compound and releasing Coenzyme A.[7][8][9] AATs are a diverse family of enzymes responsible for the synthesis of most volatile esters in fruits.[10]

The following diagram illustrates this biochemical pathway.

Caption: Biosynthesis of this compound from L-Leucine.

Standard Analytical Methodology

The gold standard for the analysis of volatile compounds like this compound in fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is solvent-free, highly sensitive, and requires minimal sample preparation.

Detailed Experimental Protocol

-

Sample Preparation:

-

A representative sample of fruit tissue (e.g., 2-5 grams of pulp) is homogenized.

-

The homogenate is placed into a 10 or 20 mL glass headspace vial.

-

To enhance the release of volatiles by increasing the ionic strength of the matrix, a saturated solution of sodium chloride (NaCl) is often added.

-

A known concentration of an internal standard (e.g., cyclohexanone (B45756) or a deuterated ester) is added to each sample for accurate quantification.

-

The vial is immediately sealed with a PTFE/silicone septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubation/Equilibration: The sealed vial is placed in an autosampler tray and incubated at a controlled temperature (typically 40°C to 60°C) for a set period (e.g., 15 minutes) with agitation. This allows the volatile compounds to partition from the sample matrix into the headspace.

-

Extraction: An SPME fiber, commonly coated with a phase like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace of the vial.

-

The fiber adsorbs the volatile compounds for a specific duration (e.g., 20-30 minutes) at the same incubation temperature, often with continued agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (typically set at 240-250°C). The high temperature causes the adsorbed volatiles to desorb from the fiber onto the GC column.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through a capillary column (e.g., a polar HP-INNOWAX or a non-polar DB-5). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230-250°C).

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact at 70 eV), and the resulting mass spectrum (a fragmentation pattern) is recorded.

-

Compound identification is achieved by comparing the obtained mass spectrum and the calculated Linear Retention Index (LRI) with those from spectral libraries (e.g., NIST, Wiley) and authentic chemical standards.

-

Quantification: The concentration of this compound is calculated by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a pure this compound standard.

-

The following diagram provides a visual representation of this analytical workflow.

Caption: HS-SPME-GC-MS Workflow for Fruit Volatile Analysis.

References

- 1. hst-j.org [hst-j.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. PathBank [pathbank.org]

- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Methyl Isovalerate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Abstract

Methyl isovalerate is a volatile ester that contributes to the characteristic aroma of many fruits and flowers. Its biosynthesis is intricately linked to primary metabolic pathways, specifically the catabolism of branched-chain amino acids (BCAAs) and pectin (B1162225) degradation. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the precursor molecules, enzymatic steps, and regulatory aspects. This document includes a compilation of available quantitative data, detailed experimental protocols for the analysis of intermediates and enzyme activities, and visual diagrams of the metabolic and regulatory pathways to facilitate a deeper understanding and guide future research.

Introduction

Volatile organic compounds (VOCs) play a crucial role in plant biology, mediating interactions with pollinators, herbivores, and pathogens, and contributing significantly to the sensory qualities of fruits and flowers. Among these, volatile esters are a major class of compounds responsible for a wide array of fruity and floral scents. This compound, with its characteristic sweet, fruity, and cheesy aroma, is an important contributor to the flavor and fragrance profile of various plant species.

The biosynthesis of this compound involves the convergence of two distinct metabolic pathways: the catabolism of the branched-chain amino acids L-leucine and L-valine, which provides the isovalerate moiety, and the degradation of pectin, which is the primary source of methanol (B129727). The final step is an esterification reaction catalyzed by an alcohol acyltransferase (AAT). A thorough understanding of this pathway is essential for metabolic engineering approaches aimed at enhancing the aromatic properties of crops and for the biotechnological production of natural flavors and fragrances.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that occurs across different subcellular compartments, including mitochondria and the cell wall. The pathway can be divided into three main stages: the formation of isovaleryl-CoA from BCAA catabolism, the generation of methanol from pectin degradation, and the final esterification step.

Isovaleryl-CoA Biosynthesis via Branched-Chain Amino Acid Catabolism

The carbon backbone of this compound is derived from the catabolism of the branched-chain amino acids L-leucine and L-valine.[1][2] The initial steps of degradation for both amino acids are shared and occur primarily in the mitochondria.[3]

The key enzymatic steps are:

-

Transamination: L-leucine or L-valine is converted to its corresponding α-keto acid (α-ketoisocaproate from leucine (B10760876) or α-ketoisovalerate from valine) by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[4][5] This reaction is reversible and represents a key regulatory point between BCAA synthesis and catabolism.[6]

-

Oxidative Decarboxylation: The α-keto acids undergo oxidative decarboxylation to form isovaleryl-CoA (from α-ketoisocaproate) or isobutyryl-CoA (from α-ketoisovalerate). This irreversible step is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[2][7]

-

Dehydrogenation: Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA by Isovaleryl-CoA Dehydrogenase (IVD) , a mitochondrial flavoprotein.[8][9] Plant IVDs have also been shown to utilize isobutyryl-CoA as a substrate, channeling intermediates from valine catabolism into the pathway.[8] The direct precursor for isovalerate is isovaleryl-CoA.

Methanol Biosynthesis

The primary source of methanol in plants is the demethylesterification of pectin, a major component of the plant cell wall.[10] This reaction is catalyzed by Pectin Methylesterases (PMEs) , which release methanol and protons, leading to the stiffening of the cell wall.[10]

Esterification

The final step in the formation of this compound is the esterification of isovaleryl-CoA with methanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[11] AATs are a large family of enzymes with broad substrate specificity, which contributes to the diversity of volatile esters found in plants.[11][12] The availability of both isovaleryl-CoA and methanol is a key determinant of the rate of this compound production.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs) in Tomato (Solanum lycopersicum) [6]

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1mM-1) |

| SlBCAT1 | L-Leucine | 0.49 ± 0.05 | 1,230 ± 50 | 1.0 | 2.0 |

| L-Isoleucine | 0.50 ± 0.04 | 1,020 ± 30 | 0.8 | 1.6 | |

| L-Valine | 1.10 ± 0.10 | 1,150 ± 60 | 0.9 | 0.8 | |

| SlBCAT2 | L-Leucine | 0.35 ± 0.03 | 1,100 ± 40 | 0.9 | 2.6 |

| L-Isoleucine | 0.38 ± 0.03 | 980 ± 30 | 0.8 | 2.1 | |

| L-Valine | 0.85 ± 0.07 | 1,050 ± 50 | 0.9 | 1.1 | |

| SlBCAT3 | α-Ketoisocaproate | 0.08 ± 0.01 | 2,500 ± 100 | 2.1 | 26.3 |

| α-Keto-β-methylvalerate | 0.07 ± 0.01 | 2,300 ± 90 | 1.9 | 27.1 | |

| α-Ketoisovalerate | 0.15 ± 0.02 | 2,400 ± 100 | 2.0 | 13.3 |

Table 2: Kinetic Parameters of Isovaleryl-CoA Dehydrogenase (IVD) in Arabidopsis thaliana [8]

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/mg/min) |

| Isovaleryl-CoA | 50 ± 30 | 4 ± 1 |

| Isobutyryl-CoA | 500 ± 200 | 6 ± 2 |

Table 3: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Table 4: Kinetic Parameters of Alcohol Acyltransferases (AATs)

Note: While AATs are known to utilize a wide range of alcohol and acyl-CoA substrates, specific kinetic data for the reaction between methanol and isovaleryl-CoA are not well-documented in plants. The substrate specificity of AATs is a key factor in determining the profile of volatile esters produced by a particular plant species.[13]

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol describes the extraction of volatile compounds from plant tissue using headspace solid-phase microextraction (HS-SPME) and analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., fruit, flower petals)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., ethyl valerate)

Procedure:

-

Weigh approximately 1-2 g of fresh plant tissue into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 min) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a specific time (e.g., 30 min) to adsorb the volatile compounds.

-

Desorb the analytes from the fiber by inserting it into the hot injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Use a temperature program to elute the compounds, for example: initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.[14][15]

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

Enzyme Assays

This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of a branched-chain α-keto acid substrate.

Materials:

-

Mitochondrial protein extract from plant tissue

-

Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA

-

Substrate solution: 10 mM α-ketoisocaproate

-

Cofactor solution: 2.5 mM NAD+, 0.5 mM Coenzyme A

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Isolate mitochondria from plant tissue by differential centrifugation.

-

Prepare a soluble protein extract from the mitochondria.

-

In a cuvette, combine the assay buffer, cofactor solution, and mitochondrial protein extract.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

This protocol describes a spectrophotometric assay for AAT activity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the release of Coenzyme A.

Materials:

-

Purified recombinant AAT or plant protein extract

-

Assay buffer: 100 mM Tris-HCl (pH 7.5)

-

Substrates: 10 mM methanol, 0.5 mM isovaleryl-CoA

-

DTNB solution: 10 mM in assay buffer

Procedure:

-

In a microplate well or cuvette, combine the assay buffer, methanol, and DTNB solution.

-

Add the enzyme preparation and pre-incubate for 5 minutes at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding isovaleryl-CoA.

-

Monitor the increase in absorbance at 412 nm, which is due to the reaction of the released Coenzyme A with DTNB to form 5-thio-2-nitrobenzoate.

-

Calculate the enzyme activity using the molar extinction coefficient of 5-thio-2-nitrobenzoate (14,150 M-1cm-1).

Gene Expression Analysis by Quantitative RT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis.

Materials:

-

Plant tissue

-

RNA extraction kit or TRIzol reagent

-

DNase I

-

Reverse transcriptase and oligo(dT) primers

-

qPCR instrument and SYBR Green master mix

-

Gene-specific primers for target and reference genes

Procedure:

-

Extract total RNA from plant tissue using a suitable method.[16]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) primers.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers for the target genes (e.g., BCAT, BCKDH, IVD, AAT) and a reference gene (e.g., actin or ubiquitin).

-

Perform the qPCR with an appropriate cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[17]

-

Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.[17]

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is regulated at multiple levels, including transcriptional control of the pathway genes and substrate availability. In Arabidopsis, the expression of genes involved in BCAA catabolism is under the control of the circadian clock and is induced by light.[1][6] The transcript levels of these genes typically increase during the night, suggesting a role for BCAA catabolism in providing an alternative energy source during dark periods.[1]

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. The pathway is well-established, originating from the catabolism of branched-chain amino acids and culminating in an esterification reaction with methanol derived from pectin degradation. While the key enzymes have been identified, there are still gaps in our understanding, particularly concerning the specific kinetic properties of the plant BCKDH complex and the AATs involved in this compound formation. Further research in these areas, guided by the protocols outlined in this guide, will be crucial for developing strategies to manipulate the production of this important aroma compound in plants. The detailed methodologies provided herein offer a robust framework for researchers to investigate this pathway in their plant species of interest, ultimately contributing to the improvement of crop flavor and the sustainable production of natural fragrances.

References

- 1. d.lib.msu.edu [d.lib.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mcgill.ca [mcgill.ca]

- 4. RNA Extraction and Quantitative RT-PCR [bio-protocol.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The Arabidopsis Circadian Clock and Metabolic Energy: A Question of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Methanol in Plant Life [frontiersin.org]

- 11. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A protocol for GC–MS-based metabolomic analysis in mature seed of rice (Oryza sativa L.) [protocols.io]

- 13. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 17. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

physical properties of methyl isovalerate

An In-depth Technical Guide to the Physical Properties of Methyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 556-24-1), an ester recognized for its characteristic fruity aroma.[1][2] The information herein is curated for professionals in research and development, offering precise data, detailed experimental methodologies, and logical workflows to support laboratory applications.

General and Chemical Properties

This compound, also known as methyl 3-methylbutanoate, is a fatty acid ester with the molecular formula C₆H₁₂O₂.[3][4] It presents as a colorless liquid with a strong, apple-like fruity odor.[3][5] This compound is found naturally in a variety of fruits, including apples, strawberries, and pineapples, and is also produced synthetically for extensive use as a flavoring agent in the food industry and as a fragrance component in perfumes and personal care products.[1][5][6] While it is soluble in organic solvents like alcohol, chloroform, and ethyl acetate, it is considered insoluble or only slightly soluble in water.[3][5][6][7]

Quantitative Physical Data

The are summarized in the table below. These values are essential for applications ranging from chemical synthesis to formulation development.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 116.16 g/mol | - | [3][7] |

| Boiling Point | 114-115 °C | at 760 mmHg | [3][5][8] |

| Melting Point | -91 °C (estimate) | - | [5] |

| Density | 0.881 g/mL | at 25 °C | [5][8] |

| 0.876 - 0.883 g/mL | at 25 °C | [9][10] | |

| Refractive Index (n/D) | 1.393 | at 20 °C | [5][8] |

| 1.3910 - 1.3950 | at 20 °C | [4] | |

| Solubility in Water | Insoluble / Slightly Soluble | - | [3][5][7] |

| 2892 mg/L (estimate) | at 25 °C | [9] | |

| Vapor Pressure | 18.17 mmHg (estimate) | at 25 °C | [9] |

| Vapor Density | 4.0 (Air = 1) | - | [9] |

| Flash Point | 14.4 °C (57.9 °F) | Closed Cup | [8][9] |

| LogP (o/w) | 1.59 - 1.82 | - | [3][5][9] |

Experimental Protocols & Workflows

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical constants of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's purity.[11] The micro-reflux method is suitable when only a small sample volume is available.[12]

Methodology:

-

Sample Preparation: Add approximately 0.5-1.0 mL of this compound into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: Place the test tube in a heating block on a hot plate stirrer. Clamp a thermometer such that its bulb is positioned about 1 cm above the surface of the liquid.[12] This ensures the temperature of the vapor is measured, not the liquid itself.

-

Heating: Turn on the stirrer and begin to heat the sample gently.

-

Observation: Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be level with this reflux ring.

-

Data Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.[12] Record this value.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary for a precise determination.

Determination of Density

Density is a fundamental property defined as mass per unit volume.[13] It can be determined accurately using a graduated cylinder and an electronic balance.[14]

Methodology:

-

Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and tare it, or record its mass (m₁).[15]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[14][15]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the sample back on the balance and record the combined mass (m₂).[15]

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / Volume.[15]

-

-

Repeatability: For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[14][15]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it and is a valuable tool for identifying an unknown liquid or assessing its purity.[16]

Methodology:

-

Instrument Calibration: Turn on the Abbe refractometer and ensure the prism surfaces are clean. Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the surface of the lower prism.

-

Prism Closure: Close the prisms carefully to spread the liquid into a thin film.

-

Measurement: Look through the eyepiece and adjust the control knob until the light and dark fields are sharply focused and meet at the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale. Also, record the temperature, as refractive index is temperature-dependent.[16]

-

Temperature Correction: If the measurement temperature is not the standard 20°C, a correction can be applied. The typical correction factor is a decrease of 0.00045 for every 1°C increase in temperature.[16]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[17] For a liquid like this compound in water, this is often determined by creating a saturated solution.

Methodology:

-

Solution Preparation: In a sealed container (e.g., a vial with a screw cap), add an excess amount of this compound to a known volume of distilled water (e.g., 10 mL).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the aqueous phase is saturated.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases (aqueous and organic) have clearly separated.

-

Sample Extraction: Carefully extract a known volume of the aqueous layer, ensuring none of the undissolved this compound is collected.

-

Analysis: Determine the concentration of this compound in the extracted aqueous sample using an appropriate analytical technique, such as gas chromatography (GC).

-

Calculation: Convert the measured concentration into the desired units (e.g., mg/L) to express the solubility. The experiment should be repeated to ensure the results are reproducible.[18]

References

- 1. CAS 556-24-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H12O2 | CID 11160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound CAS#: 556-24-1 [m.chemicalbook.com]

- 6. This compound – Fruity Aroma Chemical | Chemicalbull [chemicalbull.com]

- 7. This compound [drugfuture.com]

- 8. This compound = 99 , FG 556-24-1 [sigmaaldrich.com]

- 9. This compound, 556-24-1 [thegoodscentscompany.com]

- 10. This compound [flavscents.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. athabascau.ca [athabascau.ca]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl isovalerate (also known as methyl 3-methylbutanoate), a common organic compound with applications in flavors, fragrances, and as a chemical intermediate. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.66 | Singlet | 3H | -OCH₃ |

| ~2.11 | Doublet, J≈7 Hz | 2H | -CH₂- |

| ~2.08 | Multiplet (Nonet) | 1H | -CH(CH₃)₂ |

| ~0.95 | Doublet, J≈6.6 Hz | 6H | -CH(CH₃)₂ |

Data obtained in CDCl₃ at 90 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C=O |

| ~51.2 | -OCH₃ |

| ~43.4 | -CH₂- |

| ~25.9 | -CH(CH₃)₂ |

| ~22.4 | -CH(CH₃)₂ |

Data obtained in CDCl₃.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1250-1150 | Strong | C-O stretch (ester) |

Data corresponds to a liquid film or neat sample.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | ~1.5 | [M]⁺ (Molecular Ion) |

| 101 | ~14.5 | [M-CH₃]⁺ |

| 85 | ~30.0 | [M-OCH₃]⁺ |

| 74 | 100.0 (Base Peak) | [C₃H₆O₂]⁺ (from McLafferty Rearrangement) |

| 57 | ~26.5 | [C₄H₉]⁺ (isobutyl cation) |

| 43 | ~30.0 | [C₃H₇]⁺ (isopropyl cation) |

| 41 | ~24.7 | [C₃H₅]⁺ |

Data obtained via Electron Ionization (EI) at 75 eV.[2]

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through two major pathways: the McLafferty rearrangement, which leads to the base peak at m/z 74, and alpha-cleavage, resulting in the formation of various carbocations.

Caption: Mass spectral fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity. For ¹H NMR, this involves adjusting the Z1, Z2, Z3, and Z4 gradients. For ¹³C NMR, shimming on the corresponding ¹H channel is performed.

-

Tune and match the probe to the appropriate frequency (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Inject a small amount of a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC will separate the analyte from the solvent and any impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Processing: The instrument's software plots the relative abundance of each ion against its m/z value to generate the mass spectrum.

References

An In-depth Technical Guide to the Solubility of Methyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl isovalerate in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details available solubility data, outlines experimental protocols for determining solubility, and provides a logical workflow for solvent selection.

Introduction to this compound

This compound (C₆H₁₂O₂) is an ester recognized for its characteristic fruity aroma, often described as apple- or pineapple-like. It is a colorless liquid at room temperature and sees use as a flavoring agent in the food industry and as a fragrance component in cosmetics.[1][2] In the pharmaceutical and chemical synthesis sectors, it can be employed as a solvent or an intermediate. A thorough understanding of its solubility in different solvent systems is crucial for its effective application in formulation, reaction chemistry, and purification processes.

Solubility Data

Table 1: Solubility of this compound and Structurally Similar Esters

| Solvent | This compound | Methyl Butyrate (B1204436) | Ethyl Isovalerate |

| Water | Insoluble[3][4]; 2892 mg/L at 25 °C (estimated)[5] | Slightly soluble; 1.5 g/100 mL at 22 °C[6] | Slightly soluble; 2.00 g/L[2] |

| Ethanol | Soluble[3] | Miscible[1][7] | Soluble[2] |

| Diethyl Ether | Soluble | Soluble[1] | Soluble[2] |

| Chloroform | Soluble[4][8] | - | - |

| Ethyl Acetate | Soluble[4][8] | - | - |

| Benzene | - | - | Readily dissolves |

| Fixed Oils | Soluble[3] | - | Miscible with most fixed oils[2] |

| Dipropylene Glycol | Soluble[5] | - | - |

Note: "Soluble" and "miscible" are qualitative terms found in the cited literature. Specific quantitative values were not provided in those sources.

Experimental Protocols for Solubility Determination

The following section details experimental methodologies for the quantitative determination of the solubility of a liquid analyte, such as this compound, in various solvents.

Shake-Flask Method Coupled with Gas Chromatography (GC)

This is a widely accepted method for determining the solubility of a volatile compound in a liquid solvent.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed, temperature-controlled vials, add an excess amount of this compound to a known volume of the desired solvent.

-

Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct layer of undissolved this compound confirms saturation.

-

-

Sample Preparation:

-

After the equilibration period, cease agitation and allow the phases to separate.

-

Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred. This can be achieved using a syringe, avoiding disturbance of the interface.

-

-

Gas Chromatography (GC) Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

Inject a known volume of the calibration standards and the saturated solution sample into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).

-

Develop a calibration curve by plotting the peak area of this compound against its concentration for the standards.

-

Determine the concentration of this compound in the saturated solution sample by interpolating its peak area on the calibration curve. This concentration represents the solubility at the tested temperature.

-

Gravimetric Method

For non-volatile solvents, a gravimetric approach can be employed.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the shake-flask method (section 3.1, step 1) to prepare a saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the saturated solvent phase into a pre-weighed container.

-

Determine the mass of the withdrawn sample.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that evaporates the solvent but not the this compound) until a constant weight of the remaining this compound is achieved.

-

The mass of the residual this compound in the known mass of the saturated solution allows for the calculation of solubility in terms of g/100g of solvent.

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 108-64-5: Ethyl isovalerate | CymitQuimica [cymitquimica.com]

- 4. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scm.com [scm.com]

- 6. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 7. Methyl butyrate | 623-42-7 [chemicalbook.com]

- 8. aidic.it [aidic.it]

Synthesis of Methyl Isovalerate from Isovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl isovalerate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification of isovaleric acid with methanol (B129727), a robust and widely utilized method. This document details the underlying chemical principles, reaction conditions, and experimental protocols for both sulfuric acid and p-toluenesulfonic acid-catalyzed procedures. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide includes diagrammatic representations of the chemical pathway and a generalized experimental workflow to aid in the practical execution of the synthesis.

Introduction

This compound (also known as methyl 3-methylbutanoate) is a fatty acid methyl ester characterized by its fruity, apple-like aroma. This property makes it a valuable compound in the food and cosmetic industries. Beyond its use as a fragrance and flavoring agent, this compound and other related esters serve as important intermediates in organic synthesis, including the development of pharmaceutical compounds.

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification.[1][2] This acid-catalyzed reaction involves the condensation of a carboxylic acid (isovaleric acid) with an alcohol (methanol) to produce the corresponding ester and water. The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the formation of the desired product.

Chemical Reaction Pathway

The synthesis of this compound from isovaleric acid is a classic example of Fischer-Speier esterification. The overall reaction is as follows:

Isovaleric Acid + Methanol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the isovaleric acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using two common acid catalysts: sulfuric acid and p-toluenesulfonic acid.

Sulfuric Acid Catalyzed Esterification

Concentrated sulfuric acid is a widely used catalyst due to its strong acidity and dehydrating properties.[3]

Materials:

-

Isovaleric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid and an excess of methanol (typically a 3 to 5-fold molar excess to drive the reaction equilibrium).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 1-2% of the mass of the carboxylic acid) to the stirred reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isovaleric acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation to obtain the final product.

p-Toluenesulfonic Acid Catalyzed Esterification

p-Toluenesulfonic acid (p-TsOH) is a solid, non-oxidizing acid catalyst that is often easier to handle than concentrated sulfuric acid.[4]

Materials:

-

Isovaleric acid

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (B28343) (optional, for azeotropic removal of water)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Combine isovaleric acid, methanol, and a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%) in a round-bottom flask. For azeotropic removal of water, toluene can be used as a co-solvent, and the flask should be equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reflux: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with toluene, driving the reaction to completion. The reaction is typically refluxed for 3-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If toluene was used, remove it under reduced pressure.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the reaction conditions, catalyst, and purification method. The following table summarizes quantitative data from various sources for the esterification of isovaleric acid and related compounds.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Isovaleric Acid | Methanol | Sulfuric Acid | Reflux, excess methanol | 75-83 | [2] |

| Isovaleric Acid | Menthol | p-Toluenesulfonic Acid | 105-125°C, azeotropic water removal | ~99 | [4] |

| Isovaleric Acid | Menthol | Sulfuric Acid | 100-110°C | High | [5] |

| Various Fatty Acids | Methanol | Sulfuric Acid | 60°C, 30 min, 25 vol% methanol, 2 vol% H₂SO₄ | >99 | [6] |

| Stearic Acid | Methanol | Sulfuric Acid | 60°C, 12 min, 12.4 methanol:acid ratio, 4 wt% catalyst | 93.2 | [7] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound via Fischer esterification is depicted below.

Conclusion

The synthesis of this compound from isovaleric acid via Fischer-Speier esterification is a well-established and efficient method. The choice of catalyst, either sulfuric acid or p-toluenesulfonic acid, will depend on the specific requirements of the synthesis, such as scale and sensitivity of the starting materials. By carefully controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants, and by employing effective purification techniques, high yields of pure this compound can be achieved. This guide provides the necessary theoretical background and practical protocols to assist researchers and professionals in the successful synthesis of this valuable ester.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. researchgate.net [researchgate.net]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]

- 5. Menthyl isovalerate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Fruity Aroma: A Technical Guide to the Discovery and History of Methyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction